![molecular formula C13H17ClN6O2 B4359865 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359865.png)
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-5-methyl-1H-pyrazole with propanoyl chloride to form an intermediate, which is then reacted with N,1-dimethyl-1H-pyrazole-3-carboxamide under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antileishmanial and antimalarial agent.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents.
1,3,4-Thiadiazole derivatives: Compounds with similar biological activities.
Uniqueness
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
4-[2-(4-chloro-5-methylpyrazol-1-yl)propanoylamino]-N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2/c1-7-9(14)5-16-20(7)8(2)12(21)17-10-6-19(4)18-11(10)13(22)15-3/h5-6,8H,1-4H3,(H,15,22)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRRTPLLGQNGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=CN(N=C2C(=O)NC)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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